Iodotrinitromethane

Catalog No.
S14306172
CAS No.
630-70-6
M.F
CIN3O6
M. Wt
276.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodotrinitromethane

CAS Number

630-70-6

Product Name

Iodotrinitromethane

IUPAC Name

iodo(trinitro)methane

Molecular Formula

CIN3O6

Molecular Weight

276.93 g/mol

InChI

InChI=1S/CIN3O6/c2-1(3(6)7,4(8)9)5(10)11

InChI Key

PVYWOZWHSJHJFC-UHFFFAOYSA-N

Canonical SMILES

C([N+](=O)[O-])([N+](=O)[O-])([N+](=O)[O-])I

Iodotrinitromethane is an organoiodine compound with the molecular formula CIN3O6\text{CIN}_3\text{O}_6. It is characterized by a central carbon atom bonded to three nitro groups and one iodine atom. This compound is notable for its explosive properties and is often utilized in synthetic organic chemistry due to its reactivity. The presence of multiple nitro groups imparts significant electron-withdrawing characteristics, making iodotrinitromethane a potent electrophile in various

, primarily involving electrophilic substitution. Key reactions include:

  • Alkylation Reactions: Iodotrinitromethane can react with unsaturated compounds via both O-alkylation and C-alkylation mechanisms. The direction of these reactions depends on the nature of the unsaturated substrate and the reaction conditions .
  • Reactions with Diazo Compounds: It can also react with diazo compounds, leading to the formation of 1,1-dinitroalk-1-enes, which are valuable intermediates in organic synthesis .
  • Formation of Charge-Transfer Complexes: The compound can form colored charge-transfer complexes when reacted with certain unsaturated compounds, which is useful for qualitative analysis .

While specific biological activity data for iodotrinitromethane is limited, compounds with similar structures often exhibit significant toxicity. For instance, related nitro compounds are known to affect cellular processes and can be neurotoxic or cytotoxic. The presence of iodine may also influence its biological interactions, potentially enhancing toxicity or altering pharmacokinetics compared to other nitro compounds.

Iodotrinitromethane can be synthesized through several methods:

  • Nitration of Iodomethane: A common method involves the nitration of iodomethane using a mixture of concentrated nitric acid and sulfuric acid. This process introduces the nitro groups onto the carbon atom.
  • Reactions with Nitrating Agents: It can also be synthesized by reacting iodomethane with appropriate nitrating agents under controlled conditions to ensure selective nitration without excessive decomposition .

Iodotrinitromethane finds applications in various fields:

  • Synthetic Chemistry: It serves as a reagent for synthesizing complex organic molecules, particularly in the preparation of dinitro derivatives and other functionalized compounds.
  • Explosives Research: Due to its explosive nature, iodotrinitromethane is studied for its potential applications in explosives and propellants.
  • Analytical Chemistry: The ability to form charge-transfer complexes makes it useful in analytical methods for detecting unsaturated organic compounds.

Interaction studies involving iodotrinitromethane focus on its reactivity with various substrates. These studies reveal its dual reactivity based on the nature of the solvent and cation present during reactions. For example, in polar solvents, iodotrinitromethane exhibits different reactivity patterns compared to non-polar solvents, influencing product formation and yields .

Iodotrinitromethane shares structural similarities with several other nitro compounds. Here are some comparable compounds:

Compound NameStructureUnique Features
TrinitromethaneC NO2)3H\text{C NO}_2)_3\text{H}Lacks iodine; highly explosive; used in military applications
TetranitromethaneC NO2)4\text{C NO}_2)_4Four nitro groups; more stable than iodotrinitromethane but still highly reactive
BromotrinitromethaneBrC NO2)3\text{BrC NO}_2)_3Similar structure but contains bromine instead of iodine; used in similar applications
NitroglycerinC3H5N3O9\text{C}_3\text{H}_5\text{N}_3\text{O}_9Combines three nitro groups with glycerol; widely used as an explosive

Iodotrinitromethane's uniqueness lies in its combination of iodine with three nitro groups, enhancing its electrophilic character and reactivity compared to other similar compounds. This structure allows it to participate in unique chemical transformations that are not possible for other nitro compounds lacking iodine.

XLogP3

0.8

Hydrogen Bond Acceptor Count

6

Exact Mass

276.88318 g/mol

Monoisotopic Mass

276.88318 g/mol

Heavy Atom Count

11

UNII

W2RG2WT4QQ

Dates

Last modified: 08-10-2024

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